molecular formula C24H23N3O5S B11138638 (5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11138638
M. Wt: 465.5 g/mol
InChI Key: YSBFCYNATJUMMN-HCYZRJLASA-N
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Description

The compound “(5Z)-2-[(1E)-2-(3,4-DIMETHOXYPHENYL)ETHENYL]-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a synthetic organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and thioamides.

    Introduction of the phenyl groups: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Methoxylation and ethoxylation: These functional groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the double bonds or the triazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine

The compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazoles: Other compounds in this class may include derivatives with different substituents on the triazole or thiazole rings.

    Phenyl-substituted triazoles: Compounds with similar phenyl groups but different heterocyclic cores.

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

(5Z)-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23N3O5S/c1-5-32-18-10-7-16(13-20(18)31-4)14-21-23(28)27-24(33-21)25-22(26-27)11-8-15-6-9-17(29-2)19(12-15)30-3/h6-14H,5H2,1-4H3/b11-8+,21-14-

InChI Key

YSBFCYNATJUMMN-HCYZRJLASA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC(=C(C=C4)OC)OC)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC(=C(C=C4)OC)OC)S2)OC

Origin of Product

United States

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